molecular formula C37H74O2 B14678459 Octadecyl nonadecanoate CAS No. 36610-52-3

Octadecyl nonadecanoate

Cat. No.: B14678459
CAS No.: 36610-52-3
M. Wt: 551.0 g/mol
InChI Key: JXQPETSKQDWAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl nonadecanoate is a long-chain ester synthesized from octadecanol (C₁₈H₃₇OH) and nonadecanoic acid (C₁₉H₃₈O₂). Structurally, it consists of an octadecyl group (C₁₈) esterified to the carboxylic acid moiety of nonadecanoic acid (C₁₉), yielding the molecular formula C₃₇H₇₄O₂ and a molecular weight of 550.98 g/mol. While direct references to this compound are absent in the provided evidence, its properties can be inferred from analogous long-chain esters and octadecyl derivatives. Such esters are typically hydrophobic and find applications in lubricants, surfactants, or as chromatographic standards .

Properties

CAS No.

36610-52-3

Molecular Formula

C37H74O2

Molecular Weight

551.0 g/mol

IUPAC Name

octadecyl nonadecanoate

InChI

InChI=1S/C37H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

JXQPETSKQDWAFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl nonadecanoate can be synthesized through the esterification reaction between octadecanol and nonadecanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is heated to around 150-200°C for several hours to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: Octadecyl nonadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and nonadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products:

    Hydrolysis: Octadecanol and nonadecanoic acid.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Octadecyl nonadecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in creating biocompatible materials for medical implants and prosthetics.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.

Mechanism of Action

The mechanism of action of octadecyl nonadecanoate involves its interaction with lipid membranes and enzymes. As a long-chain ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing octadecanol and nonadecanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares octadecyl nonadecanoate with structurally or functionally related compounds, including esters, halides, and isocyanates:

Compound Molecular Formula Molecular Weight Key Properties/Applications References
This compound C₃₇H₇₄O₂ 550.98 Hypothesized use in lubrication or polymer synthesis (inferred) -
Octadecyl methacrylate C₂₂H₄₂O₂ 338.57 Enhances hydrogel mechanical strength (peaks at 5% concentration; compressive strength: 137.8 kPa)
Octadecyl chloride C₁₈H₃₇Cl 285.94 Low friction as a solid lubricant; friction increases above melting point (~20°C)
Methyl nonadecanoate C₂₀H₄₀O₂ 312.53 Used as a gas chromatography (GC) standard for quantitation
Octadecyl isocyanate C₁₉H₃₇NO 295.51 Polyurethane additive; wool softener; high thermal stability (stable up to 300°C)
Nonadecyl docosanoate C₄₁H₈₀O₂ 605.07 Synthesized for GC retention time standardization

Key Comparative Findings

Hydrophobicity and Mechanical Properties: Octadecyl methacrylate demonstrates concentration-dependent effects in hydrogels. At 5% concentration, it maximizes compressive strength (137.8 kPa) and strain, but higher concentrations (>5%) reduce performance due to disrupted cross-linking . In contrast, this compound (if used in polymers) may exhibit similar hydrophobic aggregation but requires empirical validation.

Thermal Stability and Lubrication :

  • Octadecyl chloride maintains low friction as a solid but loses efficacy upon melting, unlike chlorinated paraffins that form reactive metallic films. This contrasts with octadecyl isocyanate , which remains stable up to 300°C without decomposition .

Chromatographic Utility: Methyl nonadecanoate and nonadecyl docosanoate are used as GC standards due to their predictable retention times . Octadecyl-based stationary phases (e.g., Shim-pack GIS C18-P) separate planar/non-planar compounds (e.g., vitamin D2/D3) via steric selectivity .

Market and Industrial Relevance: Octadecyl isothiocyanate has a growing market (2020–2025 CAGR unspecified), driven by demand in agrochemicals and pharmaceuticals .

Contradictions and Limitations

  • Octadecyl Methacrylate vs. Hydrogel Performance : Higher concentrations (>5%) reduce hydrogel strain and strength, contradicting assumptions that increased hydrophobicity always enhances mechanical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.